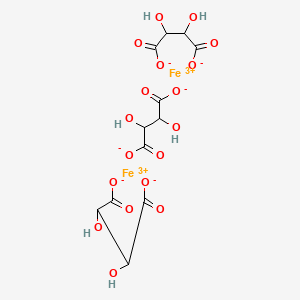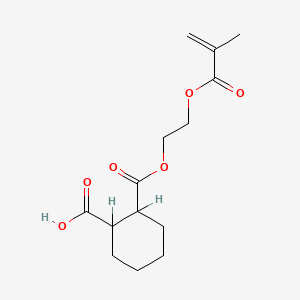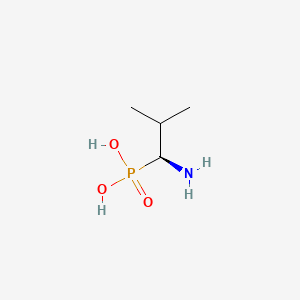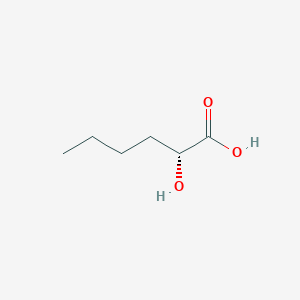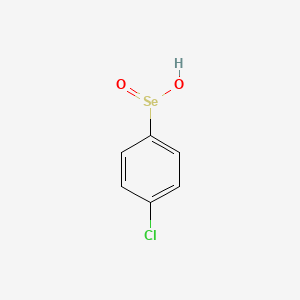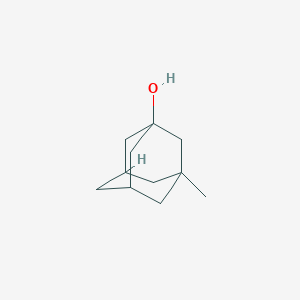
3-Methyl-1-adamantanol
Overview
Description
3-Methyl-1-adamantanol is a derivative of adamantane, a polycyclic hydrocarbon known for its unique cage-like structure. This compound is characterized by the presence of a hydroxyl group (-OH) attached to the adamantane framework, specifically at the 1-position, with a methyl group (-CH3) at the 3-position. The adamantane structure imparts significant stability and rigidity to the molecule, making it an interesting subject for various chemical and industrial applications .
Mechanism of Action
Target of Action
This compound is a derivative of adamantane, a rigid and virtually stress-free molecule . .
Biochemical Pathways
It was found that 3-methyl-1-butanol could induce significant reduction in the stomatal aperture ratio in Arabidopsis and tobacco . Further investigation revealed that reactive oxygen species (ROS) production, cell wall integrity, MAPK kinases cascade, and phytohormone abscisic acid are all involved in the process of 3MB-induced stomatal closure .
Result of Action
The related compound 3-methyl-1-butanol was found to enhance the reactive oxygen species (ros) production in guard cells of wild-type arabidopsis after 24 h exposure .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. For instance, 3-methyl-1-butanol, an indoor air pollutant, is commonly found in damp indoor dwellings . The concentration of 3MB in a normal indoor environment ranges from 8.7×10−3 to 110×10−3 mg/m3
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1-adamantanol typically involves the functionalization of adamantane derivatives. Another approach involves the nitration of adamantane followed by reduction to yield the desired alcohol .
Industrial Production Methods: Industrial production of this compound often employs batch processes involving nitration and subsequent reduction steps. The reaction conditions are carefully controlled to maintain the integrity of the adamantane structure while introducing the hydroxyl and methyl groups .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-1-adamantanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can further modify the hydroxyl group or other substituents.
Substitution: The adamantane framework allows for substitution reactions, particularly at the tertiary carbon atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenation reactions often employ reagents like bromine (Br2) or chlorine (Cl2) under radical conditions.
Major Products:
Oxidation: Ketones and carboxylic acids.
Reduction: Secondary alcohols or alkanes.
Substitution: Halogenated adamantane derivatives.
Scientific Research Applications
3-Methyl-1-adamantanol finds applications across various scientific fields:
Chemistry: Used as a precursor for synthesizing more complex adamantane derivatives.
Biology: Investigated for its potential as a bioactive compound due to its structural similarity to biologically active molecules.
Medicine: Explored for its antiviral and neuroprotective properties.
Industry: Utilized in the production of high-performance polymers and as a stabilizer in certain formulations
Comparison with Similar Compounds
1-Adamantanol: Lacks the methyl group at the 3-position, resulting in different reactivity and applications.
3-Methyladamantane: Similar structure but lacks the hydroxyl group, affecting its chemical properties.
1,3-Dimethyladamantane: Contains an additional methyl group, altering its steric and electronic properties
Uniqueness: 3-Methyl-1-adamantanol’s unique combination of a hydroxyl group and a methyl group on the adamantane framework provides distinct chemical and physical properties. This makes it particularly valuable in applications requiring stability, rigidity, and specific reactivity patterns .
Properties
IUPAC Name |
3-methyladamantan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O/c1-10-3-8-2-9(4-10)6-11(12,5-8)7-10/h8-9,12H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJBDPRVLKHVTCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)CC(C3)(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30399015 | |
| Record name | 3-METHYL-1-ADAMANTANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30399015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
702-81-8 | |
| Record name | 3-METHYL-1-ADAMANTANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30399015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


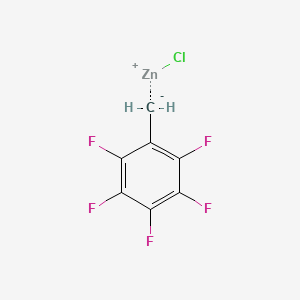
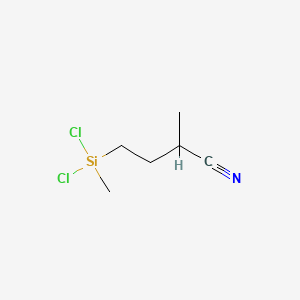
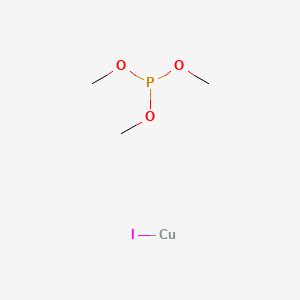
![N-[(E,2S,3R)-3-hydroxy-1-[(2R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]dodecanamide](/img/structure/B1599034.png)
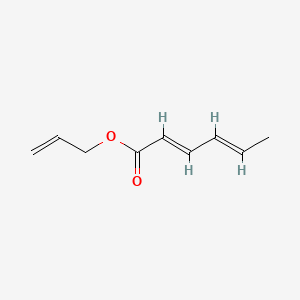
![1,1'-Biphenyl, 4,4'-bis[2-(2,5-dimethylphenyl)ethenyl]-](/img/structure/B1599038.png)

